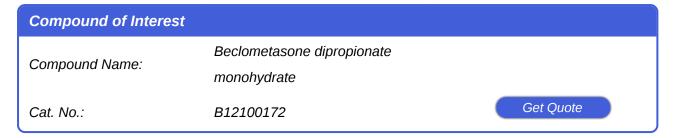


A Technical Guide to the Solubility of Beclometasone Dipropionate Monohydrate in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **beclometasone dipropionate monohydrate** in various organic solvents. The information presented herein is critical for the formulation development, purification, and manufacturing of beclometasone dipropionate-based pharmaceutical products.

Core Data: Solubility of Beclometasone Dipropionate in Organic Solvents

The solubility of beclometasone dipropionate has been experimentally determined in several organic solvents. The following table summarizes the quantitative solubility data, providing a clear comparison across different solvents and temperatures.



Organic Solvent	Temperature (°C)	Solubility (g/100g of solvent)
Acetone	24.5	10.5
32.5	14.0	
42.5	19.5	
52.5	26.0	
62.5	34.0	
Methanol	24.5	0.8
32.5	1.1	
42.5	1.5	
52.5	2.0	
62.5	2.7	
Ethanol	24.5	1.2
32.5	1.6	
42.5	2.2	
52.5	3.0	
62.5	4.0	
Ethanol (96%)	-	Sparingly Soluble
Dimethylformamide (DMF)	-	~3 g/100mL
Dimethyl sulfoxide (DMSO)	-	~3 g/100mL

Note: The data for Acetone, Methanol, and Ethanol is for beclometasone-17,21-dipropionate. The terms "Sparingly Soluble" for Ethanol (96%) is as per the British Pharmacopoeia.[1] The solubility in DMF and DMSO is for beclomethasone and is approximately 30 mg/ml.[2]

Experimental Protocols



A detailed understanding of the methodologies used to obtain solubility data is crucial for data interpretation and replication. The following section outlines the gravimetric method, a common technique for determining the solubility of crystalline compounds in organic solvents.[3][4]

Gravimetric Determination of Solubility

This method involves determining the temperature at which a known mass of solute completely dissolves in a known volume of solvent.

Apparatus:

- Temperature-controlled refrigerated circulating bath
- Glass vials
- Magnetic stirrer and stir bars
- Precision balance
- Focus light for visual monitoring

Procedure:

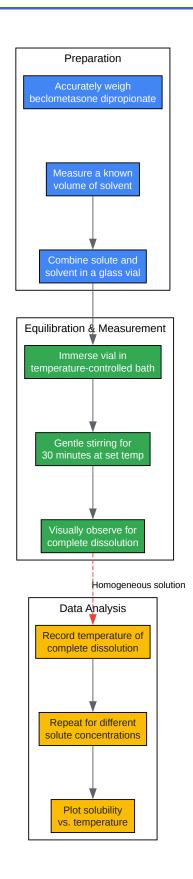
- Sample Preparation: A known mass of beclometasone dipropionate is accurately weighed and introduced into a glass vial containing a specific volume of the organic solvent.
- Equilibration: The vial is sealed and immersed in a thermostatted water bath. The solution is gently mixed using a magnetic stirrer to facilitate dissolution and achieve thermodynamic equilibrium. A period of 30 minutes is typically allowed for the system to reach equilibrium at a set temperature.
- Solubility Temperature Determination: The temperature of the bath is gradually increased.
 The solubility temperature is visually determined as the point at which the last solid particle of the solute dissolves, resulting in a completely homogeneous solution. A focus light can be used to aid in the visual inspection.
- Data Collection: The experiment is repeated with different masses of the solute to determine the solubility at various temperatures.



Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.





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Gravimetric solubility determination workflow.



Summary and Conclusion

This technical guide provides essential solubility data for **beclometasone dipropionate monohydrate** in key organic solvents. The quantitative data, presented in a clear tabular format, alongside a detailed experimental protocol for the gravimetric method, offers valuable insights for formulation scientists and researchers. Beclometasone dipropionate exhibits significantly higher solubility in acetone compared to methanol and ethanol.[3] Understanding these solubility profiles is fundamental for the development of effective and stable pharmaceutical formulations.

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